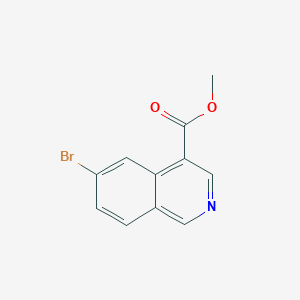

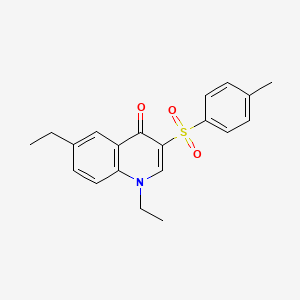

![molecular formula C24H18FIN2O2 B3009862 (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone CAS No. 477709-69-6](/img/structure/B3009862.png)

(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

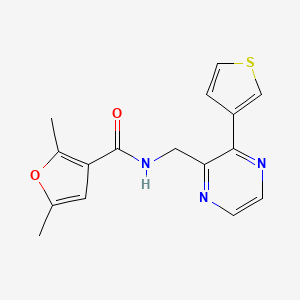

The compound contains several functional groups including a pyrazole ring, a biphenyl group, and an ether linkage. The presence of these functional groups suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazole ring, the introduction of the biphenyl group, and the creation of the ether linkage .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the biphenyl group and the pyrazole ring. The biphenyl group consists of two phenyl rings connected by a single bond, which allows for rotation and can lead to various conformations. The pyrazole ring is a five-membered ring containing two nitrogen atoms, which can participate in various types of chemical reactions .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of the pyrazole ring and the biphenyl group. For example, reactions at the benzylic position (the carbon adjacent to the aromatic ring) are common and can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups and the nature of any substituents. Some general properties can be inferred from its structure. For example, the presence of the ether linkage and the biphenyl group suggests that the compound may be relatively non-polar and therefore soluble in non-polar solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study by Jadhav, Nikumbh, and Karale (2015) on the synthesis and screening of fluoro-substituted pyrazolyl benzoxazoles involved creating compounds similar to the requested chemical, focusing on their biological activity and confirming their structures through spectral analysis (Jadhav, Nikumbh, & Karale, 2015).

- In 2022, Doherty et al. reported the preparation of a closely related acyl pyrazole derivative, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, via an oxidative functionalization reaction, highlighting a clean, green approach to synthesis (Doherty et al., 2022).

Biological and Pharmacological Activity

- A study by Gadakh et al. (2010) on the synthesis and antimicrobial activity of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles revealed the promising antibacterial activities of some compounds against various bacterial strains (Gadakh et al., 2010).

- Lv et al. (2013) synthesized novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives and found that certain phenyl groups enhanced antifungal activity (Lv et al., 2013).

- Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones and found them to exhibit good antimicrobial activity, comparable to standard drugs (Kumar et al., 2012).

Radiosynthesis and Imaging Applications

- Blanckaert et al. (2005) reported on the synthesis, radiosynthesis, and in vivo evaluation of a compound structurally similar to the requested chemical for visualization of the 5-HT2A receptor with SPECT, a type of molecular imaging (Blanckaert et al., 2005).

Crystal Structure Analysis

- The crystal structure of a similar compound, (2-chloro-4-(phenylthio)phenyl)(3-methyl-1-phenyl-5-(phenylthio)-1H-pyrazol-4-yl)methanone, was characterized by Sun et al. (2017), providing insights into the molecular architecture of such compounds (Sun et al., 2017).

Anticancer Evaluation

- A compound synthesized by Gouhar and Raafat (2015), though structurally different, was evaluated for its anticancer properties, highlighting the potential medical application of such compounds (Gouhar & Raafat, 2015).

Propriétés

IUPAC Name |

[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FIN2O2/c1-16(23-13-14-28(27-23)24(29)18-7-9-19(26)10-8-18)30-20-11-12-21(22(25)15-20)17-5-3-2-4-6-17/h2-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJQJARRPXMAJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C=C1)C(=O)C2=CC=C(C=C2)I)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

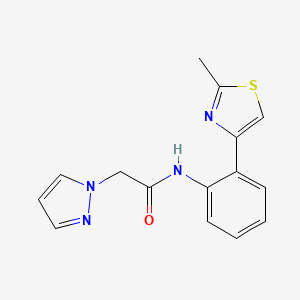

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3009780.png)

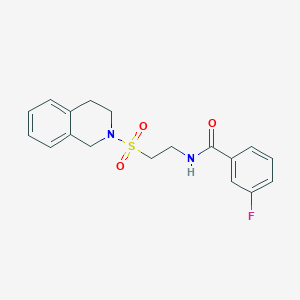

![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)

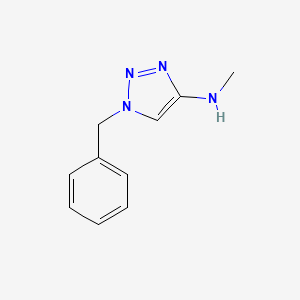

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)

![6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B3009785.png)